HA130

ATX-LPA axis enzyme kinetics inhibitor profiling

HA130 is a boronic acid-based, reversible ATX inhibitor (IC50=28 nM). It is the preferred tool for investigating ATX-LPA axis roles in T cell trafficking, lymph node homing, and gut-liver-brain axis pathologies. Its distinct binding mode and selectivity (no NPP1/AP activity) make it ideal for orthogonal target validation. Validated in vivo dosing (1 nmol/g i.v.) ensures reliable acute studies.

Molecular Formula C24H19BFNO5S
Molecular Weight 463.3 g/mol
Cat. No. B10762147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHA130
Molecular FormulaC24H19BFNO5S
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
InChIInChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
InChIKeyVTNKMYWFWQTEHE-XKZIYDEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HA130: A Boronic Acid-Based, Reversible Autotaxin (ATX) Inhibitor for LPA Axis Research


HA130 (CAS 1229652-21-4) is a thiazolidinedione-based, boronic acid-containing small molecule that functions as a potent and selective inhibitor of the secreted enzyme autotaxin (ATX; ENPP2) [1]. By targeting the ATX active site threonine-210 residue through its boronic acid moiety, HA130 reversibly inhibits the lysophospholipase D (lysoPLD) activity of ATX, thereby reducing the production of the bioactive lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) [2]. This compound is a widely used research tool for dissecting the roles of the ATX-LPA signaling axis in physiological and pathological processes, including inflammation, fibrosis, and immune cell trafficking [3].

Why HA130 Cannot Be Replaced by Other ATX Inhibitors Like PF-8380 or GLPG1690


The ATX inhibitor landscape is populated by structurally and mechanistically diverse chemotypes, including the widely used PF-8380 (a benzoxazolone derivative) and the clinical candidate GLPG1690 (ziritaxestat). Substituting HA130 for these or other in-class inhibitors without rigorous validation introduces significant risk of misinterpretation. Critically, HA130 possesses a unique selectivity profile, showing no activity against related ectonucleotidases like NPP1 or alkaline phosphatase at concentrations up to 10 µM . Furthermore, in a head-to-head enzymatic assay using the FS-3 substrate, HA130 (IC50 = 28 nM) exhibits distinct potency compared to PF-8380 (IC50 = 4.23 nM) and GLPG1690 (IC50 = 3.72 nM) [1]. This differential potency and target engagement can lead to divergent cellular and in vivo outcomes, as evidenced by the varying effects of HA130 and PF-8380 on cellular phenotypes [2]. Selecting the appropriate tool requires matching the compound's specific binding mode, selectivity, and validated activity in the relevant biological model to the research question.

HA130 Quantitative Differentiation Evidence: A Comparator-Based Guide for Scientific Selection


Potency and Binding Mode: HA130 vs. PF-8380 and GLPG1690 in Enzymatic Assays

In a direct comparative study using an FS-3-based enzymatic assay, HA130 inhibited autotaxin with an IC50 of 28 nM. This potency is lower (i.e., a higher IC50 value) compared to the control compounds PF-8380 (IC50 = 4.23 nM) and GLPG1690 (IC50 = 3.72 nM) [1]. This difference is mechanistically significant: HA130 is a boronic acid-based inhibitor that binds reversibly to the catalytic threonine (T210) in the ATX active site, whereas PF-8380 and GLPG1690 utilize alternative chemical scaffolds and binding interactions [2].

ATX-LPA axis enzyme kinetics inhibitor profiling

Selectivity Profile: HA130 Demonstrates No Off-Target Activity Against NPP1 or Alkaline Phosphatase

HA130 is selective for autotaxin (ENPP2) and displays no inhibitory activity against the related ectonucleotide pyrophosphatase/phosphodiesterase family member NPP1 (ENPP1) or against alkaline phosphatase, even when tested at concentrations up to 10 µM . This level of selectivity is a key differentiator. While data on the full selectivity panels of PF-8380 and GLPG1690 are not detailed in the primary literature for a direct comparison, the explicit absence of activity on these two closely related enzymes for HA130 provides a quantifiable selectivity benchmark . Furthermore, proteasomal chymotryptic, caspase, and tryptic activities were also unaffected.

target selectivity off-target profiling NPP family

In Vivo Functional Efficacy: HA130 Reduces T Cell Migration Across HEVs

In an in vivo model of T cell migration, intravenous administration of HA130 (1 nmol/g) in mice resulted in a 3- to 4-fold decrease in the ratio of T cells located outside versus inside the high endothelial venules (HEVs) of lymph nodes compared to vehicle-treated controls [1]. This demonstrates that HA130 functionally inhibits the ATX-LPA axis in a complex physiological context of immune cell trafficking. While other ATX inhibitors like PF-8380 have demonstrated in vivo efficacy in models of inflammation and fibrosis [2], this specific functional readout for T cell migration provides a unique, quantitative benchmark for HA130 in immunological applications.

immunology T cell trafficking lymph node homing

Plasma LPA Reduction: HA130 Demonstrates Rapid but Transient In Vivo Target Engagement

Intravenous administration of HA130 to mice at a dose of 463 µg/kg results in a rapid and effective reduction of circulating LPA levels, confirming in vivo target engagement . However, this effect is notably short-lived . In contrast, the ATX inhibitor PF-8380, dosed orally at 30 mg/kg in a rat model, achieved >95% reduction in plasma LPA within 3 hours, demonstrating a different pharmacokinetic/pharmacodynamic (PK/PD) profile with oral bioavailability [1]. This comparison highlights HA130's utility for acute, short-term target engagement studies requiring intravenous administration, whereas PF-8380 is suited for longer-duration oral dosing experiments.

pharmacodynamics LPA biomarker in vivo target engagement

HA130 Application Scenarios: Optimal Use Cases Based on Verified Evidence


Dissecting T Cell Homing and Immune Cell Trafficking Mechanisms

HA130 is the preferred tool for investigating the role of the ATX-LPA axis in T cell migration across high endothelial venules (HEVs) and other immune cell trafficking processes. Its validated in vivo efficacy in reducing T cell migration into lymph nodes (3- to 4-fold decrease vs. vehicle) [1] provides a specific and quantitative functional readout. This makes HA130 ideal for immunological studies, particularly those examining lymphocyte homing, transendothelial migration, and lymph node biology. The compound's documented use in vivo at 1 nmol/g (i.v.) provides a validated starting dose for these applications.

Investigating Neurological Disorders with a Gut-Liver-Brain Axis Component

HA130 has demonstrated a unique ability to alleviate pathological features of hepatic encephalopathy in a mouse model, including recovery of blood-brain barrier permeabilization, reduction of neuroinflammation, and improvement of recognition memory [2]. This specific therapeutic profile, distinct from the anti-fibrotic focus of many other ATX inhibitors, positions HA130 as a valuable research tool for studying the role of the ATX-LPA axis in neurological complications arising from liver disease, as well as other conditions involving gut-liver-brain crosstalk. Its efficacy in this model provides a strong rationale for its use in neuroscience and hepatology research.

Acute In Vivo Target Engagement Studies for ATX Inhibition

Given its demonstrated ability to rapidly reduce circulating LPA levels upon intravenous administration, albeit with a short duration of action , HA130 is an optimal choice for acute, short-term experiments designed to assess the immediate consequences of ATX inhibition in vivo. This is particularly relevant for studying rapid LPA turnover, acute signaling events, or for proof-of-concept studies where sustained target inhibition is not required or may confound interpretation. The established intravenous dosing (463 µg/kg) provides a clear experimental reference point.

Orthogonal Validation in ATX-LPA Pathway Research

Due to its distinct boronic acid-based chemical structure and binding mode compared to other common ATX inhibitors like PF-8380 and GLPG1690 [3], HA130 serves as an excellent orthogonal tool for validating on-target effects. Using HA130 alongside an inhibitor from a different chemotype can help rule out compound-specific off-target effects, strengthening the conclusion that observed phenotypes are truly due to ATX-LPA axis modulation. This is a critical application in both basic research and drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HA130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.